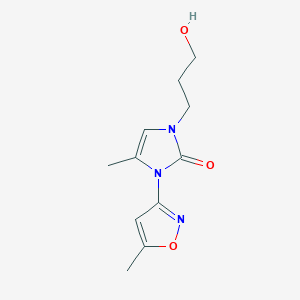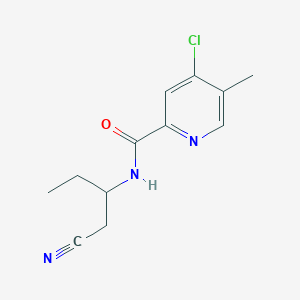![molecular formula C12H21NO3S B7438850 [1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol, also known as DTTM, is a synthetic compound that has been widely used in scientific research. It is a thiazolidine derivative that has a unique spirocyclic structure, making it a potential candidate for drug development. The compound has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. It has also been shown to have anti-cancer properties, by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have a positive effect on glucose metabolism, by improving insulin sensitivity and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, its use in lab experiments may be limited by its potential toxicity and side effects, which may vary depending on the dose and duration of exposure.
Orientations Futures
There are several potential future directions for research on [1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders, particularly in improving glucose metabolism and insulin sensitivity. Another area of interest is its potential use in the treatment of cancer, particularly in inhibiting the growth and proliferation of cancer cells. Additionally, further research is needed to understand the potential side effects and toxicity of [1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol, particularly in long-term exposure.
Méthodes De Synthèse
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol can be synthesized through a multistep process, involving the reaction of thiazolidine with various reagents. One of the most common methods involves the reaction of thiazolidine with chloroacetic acid, followed by the reaction with sodium hydroxide, and then with acetic anhydride. The resulting compound is then treated with methanol to obtain [1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol.
Applications De Recherche Scientifique
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol has been extensively studied for its potential applications in the field of medicine. Its unique structure and properties make it a potential candidate for drug development, particularly in the treatment of various diseases. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
[1,1-dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c14-9-11-2-5-17(15,16)13(11)8-10-6-12(7-10)3-1-4-12/h10-11,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLQGPFLBPAQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CN3C(CCS3(=O)=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid](/img/structure/B7438769.png)
![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)
![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)


![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)